GluA1/A3-Selective AMPA Receptor Blockade
JSTX-3 exhibits nanomolar potency for specific AMPA receptor subunits, distinguishing it from philanthotoxin-433. In electrophysiological assays using recombinant receptors expressed in Xenopus oocytes, JSTX-3 blocked GluA1 receptors with an IC50 of 0.04 µM (40 nM) and GluA3 receptors with an IC50 of 0.03 µM (30 nM), while having no effect on GluA2- or GluA4-containing receptors [1]. In contrast, philanthotoxin-433 required a 20-fold higher concentration (0.8 µM) to block GluA1 receptors [1]. This indicates JSTX-3 is a significantly more potent antagonist for its target subunits.
| Evidence Dimension | Potency (IC50) at recombinant GluA1 AMPA receptors |
|---|---|
| Target Compound Data | 0.04 µM (40 nM) [1] |
| Comparator Or Baseline | Philanthotoxin-433: 0.8 µM [1] |
| Quantified Difference | JSTX-3 is 20-fold more potent |
| Conditions | Recombinant GluA1 receptors expressed in Xenopus oocytes; two-electrode voltage clamp; holding potential -70 mV. |
Why This Matters
Higher potency allows for lower effective concentrations, reducing potential off-target effects and minimizing issues with solubility or non-specific binding in cellular assays.
- [1] Herlitze, S., Raditsch, M., Ruppersberg, J. P., Jahn, W., Monyer, H., Schoepfer, R., & Witzemann, V. (1993). Argiotoxin detects molecular differences in AMPA receptor channels. Neuron, 10(6), 1131-1140. Data extracted from Table 14. PMID: 8318236 View Source
